1-(2,3-dimethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
This compound belongs to the thienoimidazolone class, characterized by a fused thiophene-imidazole core with sulfone (5,5-dioxide) and aryl substituents. Its structure includes a tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one scaffold substituted at the 1- and 3-positions with 2,3-dimethylphenyl and 2-methylphenyl groups, respectively. Though direct synthesis data for this specific analog are unavailable in the literature, its structural analogs (e.g., –8) suggest synthetic routes involving cyclization of thiourea intermediates or nucleophilic substitution reactions .
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-13-8-6-10-17(15(13)3)22-19-12-26(24,25)11-18(19)21(20(22)23)16-9-5-4-7-14(16)2/h4-10,18-19H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFCBBPENVMFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dimethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a member of the thienoimidazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H18N2O2S
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The structure features a thieno[3,4-d]imidazole core, which is known for its diverse biological activities. The presence of dimethyl and methyl phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the thienoimidazole class exhibit a variety of biological activities including:
- Antimicrobial Activity : Studies have shown that thienoimidazoles can inhibit bacterial growth. For example, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 5 µg/mL against Staphylococcus aureus .
- Antiviral Activity : Thienoimidazole derivatives have been reported to possess antiviral properties. A study indicated that a similar compound inhibited HCV NS5B polymerase with an IC50 value of 0.35 µM .
- Anticancer Properties : Some derivatives have shown promise in cancer therapy by inducing apoptosis in tumor cells. A compound from the same family exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 20 µM .
The biological activity of thienoimidazoles is often attributed to their ability to interfere with key enzymatic pathways or cellular processes:
- Inhibition of Enzymes : Many thienoimidazoles act as enzyme inhibitors. For instance, they may inhibit polymerases or kinases involved in viral replication or cancer cell proliferation.
- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells by modulating signaling cascades such as the MAPK pathway .
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on Antiviral Activity : A derivative demonstrated significant inhibition of HCV replication in vitro with an EC50 value of 0.26 µM . This suggests potential for therapeutic applications in treating viral infections.
- Antimicrobial Efficacy : In a comparative study, a related thienoimidazole showed broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related thienoimidazolones and imidazole derivatives, focusing on substituent effects, physicochemical properties, and reactivity.
Table 1: Structural and Physicochemical Comparison
*Calculated using molecular formula based on structural analogs.
Key Findings:
Substituent Effects on Reactivity :
- Chlorine (e.g., 2-chlorophenyl in ) increases electrophilicity, making the compound more reactive in nucleophilic substitution compared to methyl-substituted analogs.
- Allyl groups (e.g., ) introduce unsaturation, enabling conjugation or cycloaddition reactions absent in the target compound.
Physicochemical Properties :
- Methyl groups (e.g., in ) enhance lipophilicity, favoring membrane permeability in biological systems.
- Sulfone groups (common in all analogs) improve aqueous solubility, critical for pharmacokinetics .
Synthetic Flexibility: The target compound’s 2,3-dimethylphenyl group may hinder regioselectivity during synthesis compared to mono-substituted analogs (e.g., ), requiring optimized conditions for cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
